molecular formula C7H8BClO3 B1456955 3-Chloro-2-hydroxymethylphenylboronic acid CAS No. 1451393-57-9

3-Chloro-2-hydroxymethylphenylboronic acid

Cat. No. B1456955
CAS RN: 1451393-57-9
M. Wt: 186.4 g/mol
InChI Key: VDDFRQZITTVMJA-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxymethylphenylboronic acid is a chemical compound with the molecular formula C7H8BClO3 . It is used in various chemical reactions and has potential applications in different fields .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-hydroxymethylphenylboronic acid consists of 7 carbon atoms, 8 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Chemical Reactions Analysis

The specific chemical reactions involving 3-Chloro-2-hydroxymethylphenylboronic acid would depend on the context of the reaction. Boronic acids, in general, are known to participate in various types of chemical reactions, including coupling reactions and condensation reactions .

Scientific Research Applications

Synthesis of Borinic Acid Derivatives

Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

Sensing Applications

Boronic acids are increasingly utilized in diverse areas of research, including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This can be particularly useful in the study of cellular processes and the tracking of specific biological targets.

Protein Manipulation and Modification

Boronic acids have been shown to interact with proteins, allowing for their manipulation and modification . This can be used in a variety of research applications, including the study of protein function and the development of new therapeutic strategies.

Separation Technologies

Boronic acids have been used in separation technologies . Their ability to bind to diols allows them to be used in the separation of certain molecules, which can be useful in a variety of research and industrial applications.

Development of Therapeutics

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Controlled Release of Insulin

Boronic acids have been employed in polymers for the controlled release of insulin . This could potentially be used in the treatment of diabetes, providing a more controlled and efficient method of insulin delivery.

Electrophoresis of Glycated Molecules

Boronic acids have also been used for electrophoresis of glycated molecules . This can be particularly useful in the study of glycation, a process that is implicated in a variety of diseases, including diabetes and aging-related disorders.

properties

IUPAC Name

[3-chloro-2-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDFRQZITTVMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-hydroxymethylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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